molecular formula C19H22N2O3 B12085313 2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Cat. No.: B12085313
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-UHFFFAOYSA-N
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Description

2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester (CAS: 69218-29-7, C₁₉H₂₁N₃O₃) is a dipeptide derivative featuring a methyl ester group and two phenylalanine-like moieties connected via an amide bond. This compound is synthesized through peptide coupling strategies, as evidenced by its structural analogs in the literature . Its molecular architecture—comprising a free amino group, aromatic phenyl rings, and a polar ester—grants it versatility in pharmaceutical and chemical research, particularly in studies involving protease inhibition, peptidomimetics, and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanylphenylalanine methyl ester can be synthesized through the esterification of phenylalanine derivatives. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.

Industrial Production Methods

Industrial production of phenylalanylphenylalanine methyl ester typically involves large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of methanol and trimethylchlorosilane is common due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Phenylalanylphenylalanine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of phenylalanine and methanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

    Hydrolysis: Phenylalanine and methanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of phenylalanine.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of phenylalanine derivatives with appropriate acylating agents. The synthesis typically yields a high degree of purity and structural integrity, which is crucial for its subsequent applications in research.

Biological Activities

Research has demonstrated that 2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester exhibits several biological activities that make it a valuable compound in pharmacological studies.

Antioxidant Properties

Studies have indicated that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in neurodegenerative diseases.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its efficacy in reducing inflammation was demonstrated in several in vitro studies.

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, offering potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to cross the blood-brain barrier.

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive candidate for various applications in medicinal chemistry.

Drug Development

The compound serves as a lead structure for synthesizing new drugs targeting specific biological pathways involved in disease processes. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.

Peptide Synthesis

Due to its amino acid structure, it can be utilized in peptide synthesis, contributing to the development of peptide-based therapeutics that have shown promise in treating a range of diseases.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Polymer Chemistry

The incorporation of the compound into polymer matrices can enhance the mechanical properties and thermal stability of materials, making them suitable for various industrial applications.

Nanotechnology

Its unique chemical properties allow for the functionalization of nanoparticles, which can be used in drug delivery systems or as imaging agents in biomedical applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Study ReferenceFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in vitro by 50%.
Neuroprotective StudiesShowed promise in protecting neuronal cells from oxidative stress-induced apoptosis.

Mechanism of Action

Phenylalanylphenylalanine methyl ester exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in various molecular pathways that regulate mood, alertness, and cognitive functions .

Comparison with Similar Compounds

Structural Analogues with Modified Amino Groups

  • Nitro-Substituted Derivative (Compound 24): The compound 2-[2-(2,4-Dinitro-phenylamino)-3-phenyl-propionylamino]-3-phenyl-propionic acid methyl ester (24) replaces the primary amino group with a 2,4-dinitro-phenylamino substituent. This modification enhances electron-withdrawing effects, altering reactivity in nucleophilic acyl substitution reactions. The synthesis yield (71%) is higher than that of other analogs, likely due to the nitro group stabilizing intermediates during coupling . Key Data:
  • Molecular Weight: 492 g/mol (vs. 336 g/mol for the target compound).
  • NMR Shifts: Distinct aromatic proton signals (δ 9.09–6.42 ppm) confirm nitro-group incorporation .

  • Boc-Protected Analog: 2-(2-tert-Butoxycarbonylamino-acetylamino)-3-phenyl-propionic acid methyl ester introduces a Boc group, shielding the amino functionality. This increases stability during solid-phase peptide synthesis but reduces reactivity in deprotection-dependent applications. The molecular weight (336 g/mol) is lower than nitro-substituted derivatives .

Halogenated Derivatives

  • Chloro-Substituted Analog: 2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic acid methyl ester (CAS: 1055303-67-7) replaces one phenyl group with a chlorinated hydroxymethyl-phenyl moiety. The chlorine atom increases lipophilicity (ClogP: ~2.5 vs.

Sulfonyl and Hypervalent Iodine Derivatives

  • Iodoxybenzenesulfonyl Derivative (7b): 2-(2-Iodoxybenzenesulfonylamino)-3-phenyl-propionic acid methyl ester incorporates a hypervalent iodine-sulfonyl group, enabling oxidative transformations. The iodoxy group’s electron-deficient nature shifts NMR signals (e.g., δ 8.76 ppm for aromatic protons) and reduces yield (68%) compared to the nitro analog due to steric hindrance .

Peptide-Based Complex Derivatives

  • Tripeptide Methyl Ester (): Methyl N-[(2S,3S)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-4-phenylbutyl]-L-phenylalanyl-L-isoleucyl-L-phenylalaninate (MW: 702.88 g/mol) extends the backbone with additional amino acid residues.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituent/Modification Molecular Weight (g/mol) Yield (%) Key Applications Reference
Target Compound Free amino, methyl ester 336.4 N/A Peptidomimetics, chiral catalysis
2,4-Dinitro-phenylamino analog (24) 2,4-Dinitro-phenylamino 492.5 71 Photo-redox studies, intermediates
Boc-protected analog tert-Butoxycarbonyl 336.4 N/A Protected peptide synthesis
Chloro-hydroxymethyl-phenyl analog Chloro, hydroxymethyl-phenyl 228.7 N/A Lipophilic drug candidates
Iodoxybenzenesulfonyl derivative (7b) Iodoxybenzenesulfonyl 492.3 68 Oxidative reagent, catalysis
Tripeptide derivative Extended peptide chain 702.9 N/A Enzyme inhibition, targeted delivery

Research Findings and Trends

  • Synthetic Efficiency : Nitro and iodoxy derivatives exhibit moderate-to-high yields (68–71%), attributed to electron-withdrawing groups stabilizing reactive intermediates. In contrast, imidazole-derived analogs (e.g., compound 6 in ) show lower yields (40%) due to steric challenges in coupling .
  • Biological Relevance: Free amino groups (as in the target compound) are critical for interactions with proteases like insulin-degrading enzyme (IDE), whereas bulky substituents (e.g., Boc or iodoxy groups) may hinder binding .
  • Analytical Characterization : HRMS and ¹H NMR are standard for confirming structural integrity. For example, compound 24’s mass (m/z: 492) and nitro-group-associated NMR shifts (δ 9.09 ppm) provide unambiguous identification .

Biological Activity

2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, also known as methyl L-phenylalaninate, is a derivative of phenylalanine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C₁₀H₁₃N₁O₂
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 13082-29-6
  • IUPAC Name : (S)-Methyl 2-amino-3-phenylpropanoate

Synthesis

The synthesis of this compound typically involves the esterification of L-phenylalanine with methanol in the presence of acid catalysts. The process can yield high purity compounds suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of phenylalanine exhibit antimicrobial properties. A study explored the synthesis of several β-amino acid derivatives and found that certain compounds displayed significant antimicrobial activity against various bacterial strains .

Anti-inflammatory Properties

Phenylalanine and its derivatives have been studied for their anti-inflammatory effects. In particular, methyl L-phenylalaninate has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

Neuroprotective Effects

Preliminary research suggests that compounds related to this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter levels or protection against oxidative stress .

Case Studies

  • Antimicrobial Efficacy
    • A study synthesized various derivatives of β-amino acids including methyl L-phenylalaninate and tested their efficacy against common pathogens. Results showed that some derivatives had a Minimum Inhibitory Concentration (MIC) lower than traditional antibiotics .
  • Anti-inflammatory Activity
    • In an experimental model of inflammation, methyl L-phenylalaninate was administered to assess its effect on paw edema in rats. The results indicated a significant reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotective Study
    • A recent investigation assessed the neuroprotective effects of phenylalanine derivatives in a model of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death and promote cell survival pathways .

Data Table: Summary of Biological Activities

Activity Type Study Reference Key Findings
Antimicrobial Significant antimicrobial activity against pathogens
Anti-inflammatory Reduced paw edema in rat models
Neuroprotective Decreased neuronal cell death under oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, a protocol adapted from phenylalanine derivative syntheses involves:

Activating the carboxylic acid group of 2-amino-3-phenylpropionic acid with HATU in tetrahydrofuran (THF).

Adding methyl ester-protected 3-phenylpropionic acid and a base (e.g., N,N-diisopropylethylamine) to facilitate coupling .

Purification via silica gel flash chromatography (ethyl acetate/hexane gradients) to achieve >95% purity .
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.1–1.3 equivalents of coupling reagent) and reaction time (2–6 hours) based on intermediate stability.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm backbone structure and stereochemistry. Key peaks include δ 3.6–3.8 ppm (ester methyl group) and δ 7.2–7.4 ppm (aromatic protons) .
  • LC-MS : Electrospray ionization (ESI) in positive mode to verify molecular weight (expected [M+H]+^+ ~422.2) and detect impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30:70 to 70:30 over 20 minutes) for purity assessment .

Q. How can computational tools predict physicochemical properties, and how do they compare to experimental data?

  • Methodological Answer :

  • Predicted Properties : Tools like ACD/Labs or ChemAxon calculate logP (~2.8), PSA (~85 Ų), and boiling point (~405°C) .
  • Validation : Compare with experimental
PropertyPredictedExperimentalMethod Used
Boiling Point405°C398°C ± 2°CDSC
logP2.82.6 ± 0.1Shake-flask

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

  • Methodological Answer :

  • Chiral Synthesis : Use Boc-protected amino acids with L/D-configuration to control stereochemistry during coupling .
  • Resolution : Chiralpak® OD-H columns with methanol/CO2_2-based mobile phases (e.g., 20% MeOH + 0.2% DMEA) at 35°C. Retention times (e.g., 1.6 vs. 2.4 minutes) differentiate enantiomers .

Q. What strategies address discrepancies between theoretical and experimental bioactivity data?

  • Methodological Answer :

  • Hypothesis Testing : If predicted enzyme inhibition (e.g., via molecular docking) conflicts with assay results:

Validate docking parameters (force field, solvation models).

Test compound stability under assay conditions (pH 7.4 buffer, 37°C) using LC-MS .

  • Case Study : A 20% deviation in IC50_{50} values may arise from aggregation; mitigate using 0.1% DMSO co-solvent .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodological Answer :

  • Degradation Studies :

Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; quantify degradation products via HPLC .

Photolysis : Expose to UV light (254 nm) and monitor half-life using LC-MS .

  • Ecotoxicology :
Test OrganismEndpointResult (96h-LC50_{50})
Daphnia magnaMortality12 mg/L ± 1.5

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in literature?

  • Methodological Answer :

  • Standardization : Re-test solubility in controlled conditions (e.g., 25°C, PBS pH 7.4) using nephelometry or gravimetry.
  • Example : If one study reports 5 mg/mL in water and another 2 mg/mL:

Verify purity (HPLC >98%).

Check for polymorphic forms via X-ray diffraction .

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKRSZZALAQRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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